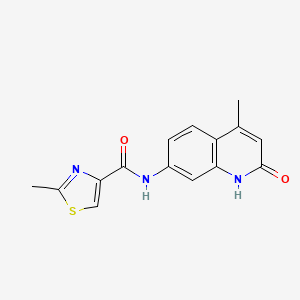

2-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

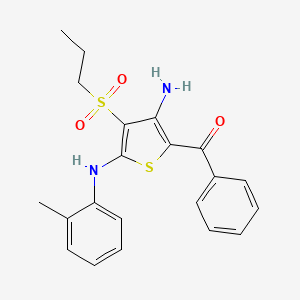

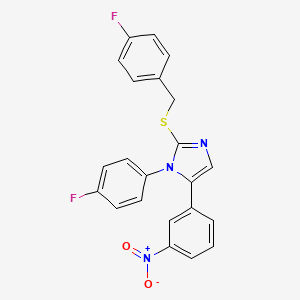

2-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)thiazole-4-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a quinoline moiety, and a carboxamide group

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-hydroxy-2-quinolones and thiazoles, have been reported to have diverse biological activities .

Mode of Action

It’s worth noting that related compounds, such as thiazoles, have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Biochemical Pathways

For instance, some thiazoles have been found to inhibit quorum sensing pathways in bacteria .

Pharmacokinetics

Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

For instance, certain thiazoles have shown anti-inflammatory and analgesic activity .

Action Environment

The solubility properties of thiazole, a component of the compound, suggest that the compound’s action could be influenced by the solvent environment .

Biochemical Analysis

Biochemical Properties

2-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)thiazole-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the thiazole ring in this compound is known for its ability to participate in electrophilic and nucleophilic substitution reactions . This compound has shown interactions with enzymes such as acetylcholinesterase, where it acts as an inhibitor, thereby affecting neurotransmitter breakdown . Additionally, it has been observed to bind with certain proteins, influencing their structural conformation and activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, particularly those involving kinase enzymes . It modulates gene expression by interacting with transcription factors, leading to altered cellular metabolism and function. For example, in cancer cells, it has been shown to induce apoptosis by disrupting mitochondrial function and activating caspase pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This compound acts as an enzyme inhibitor, particularly targeting kinases and proteases . It also influences gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of various genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to have therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

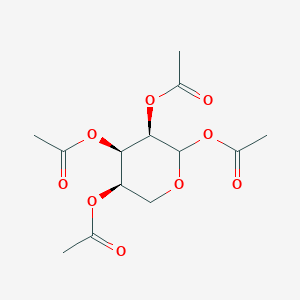

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into more hydrophilic metabolites for excretion . This compound can also affect metabolic flux, altering the levels of various metabolites in the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The compound’s distribution is influenced by its solubility and affinity for different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It has been found to localize in the mitochondria, where it disrupts mitochondrial function and induces apoptosis . Additionally, it can be found in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-halocarbonyl compounds with thioamides under basic conditions.

Quinoline Moiety Synthesis: The quinoline moiety can be prepared through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

Coupling Reaction: The final step involves coupling the thiazole ring with the quinoline moiety through an amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)thiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Coupling Reagents: EDCI, HOBt

Major Products

Oxidation Products: Sulfoxides, sulfones

Reduction Products: Alcohols

Substitution Products: Amino or thiol-substituted derivatives

Scientific Research Applications

2-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)thiazole-4-carboxamide has a wide range of scientific research applications:

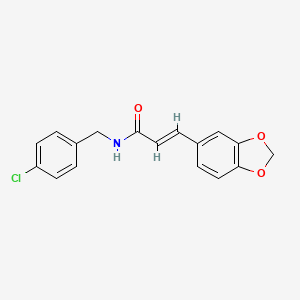

Medicinal Chemistry: The compound exhibits potential as an anti-inflammatory and antimicrobial agent due to its ability to inhibit specific enzymes and microbial growth.

Biological Studies: It is used in studying the mechanisms of enzyme inhibition and protein-ligand interactions.

Materials Science: The compound’s unique structural properties make it suitable for use in the development of novel materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

- 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide

- 4-hydroxy-2-quinolones

- Thiazole derivatives with various functional groups

Uniqueness

2-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)thiazole-4-carboxamide is unique due to its combined structural features of thiazole and quinoline moieties, which confer distinct biological activities and chemical reactivity. This combination allows for versatile applications in medicinal chemistry and materials science, setting it apart from other similar compounds.

Properties

IUPAC Name |

2-methyl-N-(4-methyl-2-oxo-1H-quinolin-7-yl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-8-5-14(19)18-12-6-10(3-4-11(8)12)17-15(20)13-7-21-9(2)16-13/h3-7H,1-2H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHKBYJMPWYGEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CSC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-cyanocyclohexyl)carbamoyl]methyl 2,3-dimethyl-1H-indole-5-carboxylate](/img/structure/B2638913.png)

![Ethyl 4-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperazine-1-carboxylate Hydrochloride](/img/structure/B2638915.png)

![3-(4-ethoxyphenyl)-5-(2-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2638921.png)

![N-carbamoyl-2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2638924.png)

![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine](/img/structure/B2638925.png)